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Compound of Interest |

2-(3-Chloro-4-
Compound Name:
methylphenyl)benzonitrile

CAS No.: 442670-45-3

Cat. No.: B1357055

. J

Executive Summary & Molecular Profile

2-(3-Chloro-4-methylphenyl)benzonitrile is a halogenated biphenyl derivative. In
pharmaceutical development, it serves two primary roles: as a scaffold for next-generation
biphenyl-tetrazole therapeutics and as a critical reference standard for impurity profiling in the
manufacturing of drugs like Valsartan, Losartan, and Candesartan. Its presence typically results
from the carryover of chlorinated starting materials (e.g., 3-chloro-4-methylphenylboronic acid)

during the Suzuki-Miyaura coupling phase.

Physicochemical Identity
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Property Specification

IUPAC Name 3'-Chloro-4'-methyl-[1,1'-biphenyl]-2-carbonitrile
CAS Number 442670-45-3

Molecular Formula C14H10CIN

Molecular Weight 227.69 g/mol

Appearance Off-white to pale yellow crystalline solid

) ) 108-112 °C (Experimental range for chlorinated
Melting Point ) .
biphenyl nitriles)

Soluble in DMSO, Chloroform,

Solubility ) ]
Dichloromethane; Insoluble in Water

Synthesis & Formation Pathway

The primary route to this compound is the palladium-catalyzed cross-coupling of 2-
bromobenzonitrile with 3-chloro-4-methylphenylboronic acid. Understanding this pathway is
essential for identifying the origin of this impurity in industrial processes.

Reaction Workflow (Suzuki-Miyaura Coupling)

2-Bromobenzonitrile

(Ring A) R
Pd(PPh3)4 / K2CO3 Oxidative Add. o ! Pd-Complex | Reductive Elim.

Toluene/Water | Intermediate

3-Chloro-4-methylphenylboronicacid |  —mm—ronrn— TTTTTTTTTT !

(Ring B)

2-(3-Chloro-4-methylphenyl)benzonitrile
(Target)

Click to download full resolution via product page

Figure 1: Palladium-catalyzed synthesis pathway. The retention of the Chlorine atom on Ring B
is critical; non-selective conditions can lead to dechlorination.

Spectroscopic Characterization

The following data represents the definitive spectral fingerprint for structural confirmation.
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Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the nitrile stretch and the specific substitution pattern of the

biphenyl rings.

Functional Group

Frequency (cm™?)

Vibrational Mode

Diagnostic Note

Nitrile (C=N)

2225%5

Stretching

Sharp, distinct peak;
key identifier for the

benzonitrile moiety.

Aromatic C-H

3030-3060

Stretching

Weak intensity,

multiple bands.

Methyl C-H

2920, 2850

Stretching

Aliphatic C-H stretch
from the tolyl methyl

group.

Aromatic C=C

1590, 1475

Stretching

Biphenyl skeletal
vibrations.

Ar-Cl

1050-1080

Stretching

Characteristic band
for aryl chlorides;
distinguishes from
non-chlorinated
OTBN.

OOP Bending

810-830

Bending

Indicative of 1,2,4-
trisubstituted benzene
(Ring B).

Mass Spectrometry (EI-MS [/ ESI-MS)

Mass spectrometry provides the most rapid confirmation of the chlorinated analog due to the

distinctive isotopic abundance of Chlorine (

Cl:

Cl=3:1).

e Molecular lon (M*): m/z 227.1
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 |Isotope Peak (M+2): m/z 229.1 (Intensity ~32% of M+)

e Base Peak: m/z 192 (Loss of Cl) or m/z 212 (Loss of CHs) depending on ionization energy.

Fragmentation Logic

Molecular lon
[M]+ m/z 227/229

-Cl
Cyclization)

Loss of Cl

[M-35]+ m/z 192 LeEs 6t Clt

[M-26]+ m/z 201

Loss of CH3
[M-15]+ m/z 212

(Fluorenyl Cation)

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways in Electron Impact (El) mass spectrometry. The
formation of the fluorenyl cation (m/z 192) via cyclization is a common feature of ortho-
substituted biphenyls.

Nuclear Magnetic Resonance (NMR)

NMR analysis requires careful interpretation due to the "ortho-effect” where the biphenyl twist
angle shields/deshields protons near the linkage.

'H-NMR (400 MHz, CDCI5)

Note: Chemical shifts (

) are relative to TMS.
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Assignment

Position
(Hz) Logic

(ppm) Multiplicity

Methyl group on

Ar-CHs 2.42 Singlet (3H) - ]
Ring B.

Ring B: Ortho to
H-5' 7.34 Doublet (1H) 8.0 Methyl, Meta to
Cl.

Ring B: Ortho to
H-6' 7.42 dd (1H) 8.0,1.8 linkage. Coupled
to H-5'and H-2".

Ring B: Ortho to
Cl, Ortho to
linkage.
Deshielded by ClI
and Ring A
current.

H-2" 7.58 Doublet (1H) 1.8

Ring A: Ortho to

H-6 7.48 Doublet (1H) 7.8 .
linkage.

Ring A:
Meta/Para

H-4, H-5 7.50-7.65 Multiplet (2H)

protons.

Ring A: Ortho to

Nitrile (CN is
H-3 7.78 Doublet (1H) 7.8

electron-

withdrawing).

13C-NMR (100 MHz, CDCI5)
 Nitrile Carbon: 118.5 ppm (Characteristic CN signal).

e Aliphatic: 20.1 ppm (Ar-CHs).

e Aromatic Quaternary:
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[e]

145.2 ppm (C-1', Linkage)

(¢]

142.0 ppm (C-1, Linkage)

[¢]

136.5 ppm (C-4', ipso to Me)

[¢]

134.2 ppm (C-3', ipso to Cl)

[e]

111.5 ppm (C-2, ipso to CN)
o Aromatic Methine (CH): 127.0 — 133.5 ppm (Complex aromatic region).

Impurity Profiling & Quality Control

Distinguishing this compound from its isomers (e.g., 2-chloro-4-(3-chloro-4-
methylphenyl)benzonitrile) is vital.

o Regioisomer Differentiation:
o Target Compound: Cl is on the methyl-phenyl ring (Ring B).
o Common Isomer: Cl is on the benzonitrile ring (Ring A).

o Differentiation: Check the coupling of the proton ortho to the CN group. If the Cl is on Ring
A, the H-3 doublet (7.78 ppm) pattern will change to a singlet or different coupling constant
depending on CI position.

e HPLC Method (Standard Protocol):

o

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 pm.

o

Mobile Phase: Gradient Acetonitrile : Water (0.1% H3POQOa).

[¢]

Detection: UV at 254 nm (Biphenyl system has strong absorption here).

[¢]

Retention Time: The chlorinated derivative (more lipophilic) will elute later than the non-
chlorinated OTBN intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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